

2-Methyl-1-phenylpropan-1-ol CAS number and molecular structure.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-1-phenylpropan-1-ol**

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An In-depth Technical Guide to 2-Methyl-1-phenylpropan-1-ol

This guide provides a comprehensive technical overview of **2-methyl-1-phenylpropan-1-ol**, a chiral alcohol with significant applications in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and practical applications, grounded in established scientific principles.

Core Compound Identification

2-Methyl-1-phenylpropan-1-ol is an aromatic alcohol. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-**2-methyl-1-phenylpropan-1-ol**.

| Identifier | Information | Source |
|---------------------------------|---|---|
| CAS Number | 611-69-8 (for the racemate) | [1] [2] |
| 14898-86-3 (for (R)-enantiomer) | [1] | |
| 34857-28-8 (for (S)-enantiomer) | | |
| IUPAC Name | 2-Methyl-1-phenylpropan-1-ol | [2] |
| Molecular Formula | C ₁₀ H ₁₄ O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| SMILES | CC(C)C(C1=CC=CC=C1)O | [2] |
| InChI | InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | [2] |
| InChIKey | GMDYDZMQHRTHJA-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of **2-methyl-1-phenylpropan-1-ol** features a phenyl group and an isopropyl group attached to a carbinol carbon. This substitution pattern is crucial to its utility in asymmetric synthesis.

Caption: Ball-and-stick model of **2-Methyl-1-phenylpropan-1-ol**.

Physicochemical Properties

The physical and chemical properties of **2-methyl-1-phenylpropan-1-ol** are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |
|------------------|---|--------|
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 124-125 °C at 15 mmHg | |
| Density | 0.964 g/mL | |
| Refractive Index | 1.5130 | |
| Solubility | Not miscible or difficult to mix in water | |

Synthesis Protocols

The synthesis of **2-methyl-1-phenylpropan-1-ol** can be achieved through several methods. The Grignard reaction and the reduction of a corresponding ketone are two of the most common and reliable approaches.

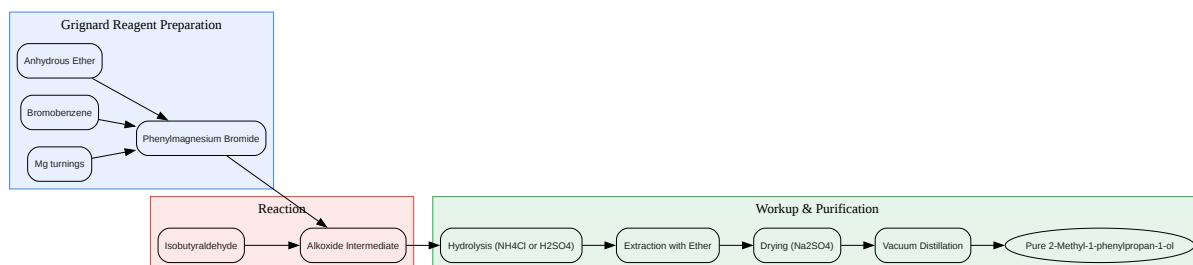
Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with isobutyraldehyde. The causality behind this choice lies in the highly nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.

Experimental Protocol:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) in anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add bromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings and the formation of a cloudy grey solution indicate the formation of phenylmagnesium bromide.
- Reaction with Isobutyraldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

- Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or a dilute solution of sulfuric acid. This step protonates the intermediate alkoxide to yield the desired alcohol.
- Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield **2-methyl-1-phenylpropan-1-ol**.^[4]



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Caption: Workflow for the Grignard synthesis of **2-Methyl-1-phenylpropan-1-ol**.

Asymmetric Reduction of 2-Methyl-1-phenylpropan-1-one

For the synthesis of enantiomerically pure (R)- or (S)-**2-methyl-1-phenylpropan-1-ol**, the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone), is a highly effective strategy.^[5] This approach is of paramount importance

in the pharmaceutical industry where the biological activity of a drug is often associated with a single enantiomer.^[5]

Biocatalytic reduction using microorganisms like *Lactobacillus paracasei* has been shown to produce **(R)-2-methyl-1-phenylpropan-1-ol** with high yields and excellent enantiomeric excess (>99%).^[6] This "green chemistry" approach offers an environmentally friendly alternative to traditional chemical reductants.^[6]

Applications in Research and Drug Development

The chiral nature of **2-methyl-1-phenylpropan-1-ol** makes it a valuable building block in asymmetric synthesis.^{[1][5]}

Chiral Auxiliary and Building Block

The enantiomers of **2-methyl-1-phenylpropan-1-ol** can be used as chiral auxiliaries to control the stereochemistry of a reaction, or as starting materials for the synthesis of more complex chiral molecules.^[7] Its structural features are analogous to other 1,2-amino alcohols that have been successfully employed in asymmetric synthesis.^[7]

Precursor for Biologically Active Molecules

Phenylpropanolamine derivatives have been investigated for a wide range of pharmacological activities.^{[8][9]} While **2-methyl-1-phenylpropan-1-ol** itself is not a therapeutic agent, its structural motif is found in various biologically active compounds. For instance, it can serve as a precursor for the synthesis of certain β -adrenoblockers.^[5] The broader class of phenylpropanolamines has been historically used as decongestants and appetite suppressants.^{[10][11]}

Spectroscopic Analysis

The structure of **2-methyl-1-phenylpropan-1-ol** can be confirmed using various spectroscopic techniques.

- ^{13}C NMR: The ^{13}C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons of the phenyl group, the carbinol carbon, the methine carbon of the isopropyl group, and the two methyl carbons.^{[2][12]}

- Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2][13]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the O-H stretching vibration of the hydroxyl group.[2]

Safety and Handling

Proper handling of **2-methyl-1-phenylpropan-1-ol** is crucial to ensure laboratory safety.

- General Precautions: Handle in a well-ventilated place.[14] Wear suitable protective clothing, including gloves and safety goggles.[14][15] Avoid contact with skin and eyes, and avoid inhalation of vapors.[14][15]
- Fire Safety: This compound is a combustible liquid.[15] Keep away from heat, sparks, open flames, and other ignition sources.[15] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances.[15][16]
- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.[14]
 - In case of eye contact: Rinse cautiously with water for several minutes.[14]
 - If inhaled: Move the person into fresh air.[14]
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[14]

In all cases of exposure, seek medical attention if symptoms persist.[14][16]

Conclusion

2-Methyl-1-phenylpropan-1-ol is a versatile chemical compound with significant utility in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with its valuable chiral properties, makes it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory setting.

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- To cite this document: BenchChem. [2-Methyl-1-phenylpropan-1-ol CAS number and molecular structure.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582631#2-methyl-1-phenylpropan-1-ol-cas-number-and-molecular-structure>]

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